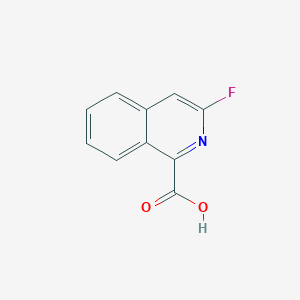
3-Fluoroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol It is a derivative of isoquinoline, where a fluorine atom is substituted at the third position and a carboxylic acid group is attached to the first position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoroisoquinoline-1-carboxylic acid can be synthesized from 3-fluoroisoquinoline-1-carbonitrile . The general synthetic route involves the hydrolysis of the nitrile group to form the carboxylic acid. The reaction conditions typically include the use of acidic or basic hydrolysis agents under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the hydrolysis process to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3-Fluoroisoquinoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-fluoroisoquinoline-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to the modulation of enzyme activity, receptor interactions, and other biochemical processes. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the fluorine atom, which can result in different chemical and biological properties.
3-Chloroisoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
3-Bromoisoquinoline-1-carboxylic acid:
Uniqueness
3-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1179148-90-3 |
|---|---|
Formule moléculaire |
C10H6FNO2 |
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
3-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14) |
Clé InChI |
USHNXHNIVWSXTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


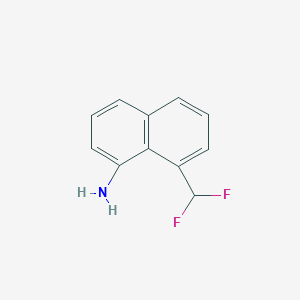

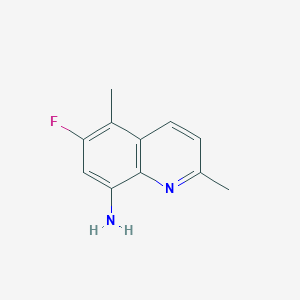


![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)

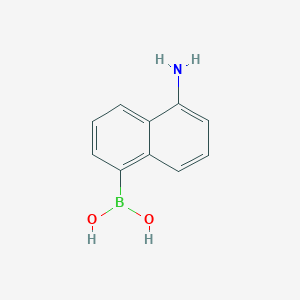
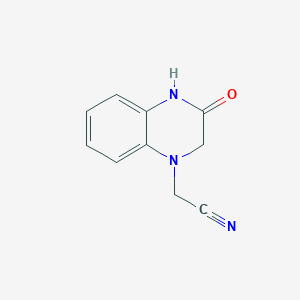
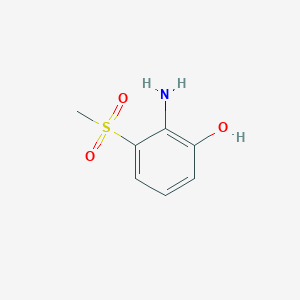
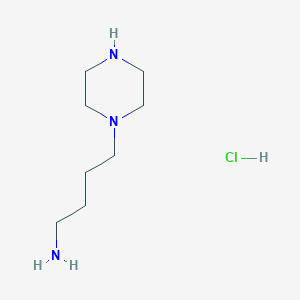
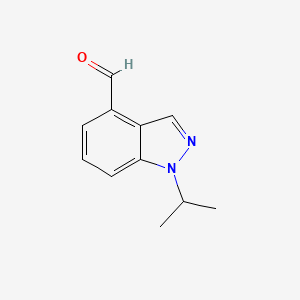

![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
